molecular formula C18H54O9Si9 B1594699 Octadecamethylcyclononasiloxane CAS No. 556-71-8

Octadecamethylcyclononasiloxane

Cat. No. B1594699
CAS RN: 556-71-8
M. Wt: 667.4 g/mol
InChI Key: ISXOGOLHEGHGQF-UHFFFAOYSA-N
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Description



  • Octadecamethylcyclononasiloxane, with the chemical formula C18H54O9Si9 , is a cyclic siloxane compound.

  • It is also known as cyclononasiloxane, octadecamethyl .

  • The molecular weight of this compound is approximately 667.39 g/mol .





  • Synthesis Analysis



    • Unfortunately, I do not have specific information on the synthesis of this compound. However, it is typically synthesized through organosilicon chemistry methods.





  • Molecular Structure Analysis



    • Octadecamethylcyclononasiloxane has a cyclic structure composed of nine silicon atoms (Si) connected by oxygen atoms (O).

    • The molecule is highly symmetrical due to its cyclic arrangement.





  • Chemical Reactions Analysis



    • Octadecamethylcyclononasiloxane is relatively inert and stable.

    • It does not readily participate in common chemical reactions due to the strong Si-O bonds.





  • Physical And Chemical Properties Analysis



    • Density : 1.0±0.1 g/cm³

    • Boiling Point : 415.7±28.0 °C at 760 mmHg

    • Flash Point : 198.1±24.4 °C

    • Refractive Index : 1.437

    • Surface Tension : 20.5±5.0 dyne/cm




  • Scientific Research Applications

    1. Nanotechnology and Drug Delivery

    Research has shown that octadecamethylcyclononasiloxane can be utilized in nanotechnology, particularly in the development of drug delivery systems. A study by Setayesh et al. (2020) explored the use of nanogel-based drug delivery systems, highlighting the potential of such materials in cancer treatment. This research indicates that octadecamethylcyclononasiloxane derivatives could play a crucial role in enhancing the efficiency and targeting of therapeutic agents (Setayesh, Bagheri, & Boddohi, 2020).

    2. Corrosion Protection

    Octadecamethylcyclononasiloxane has been investigated for its potential in corrosion protection. Baux et al. (2018) conducted a study on the electrochemical impedance of film-forming amines for corrosion protection of carbon steel, demonstrating the effectiveness of octadecamethylcyclononasiloxane derivatives in protecting metal surfaces. This application is crucial in industrial settings where metal preservation is key (Baux, Caussé, Esvan, Delaunay, Tireau, Roy, You, & Pébère, 2018).

    3. Analytical Chemistry

    In the field of analytical chemistry, octadecamethylcyclononasiloxane has been utilized in the study of various compounds. Kaczmarkiewicz et al. (2019) examined the retention and selectivity of antisense oligonucleotides using different stationary phases, including octadecyl, which is related to octadecamethylcyclononasiloxane. This research is pivotal in understanding the separation and analysis of complex biochemical substances (Kaczmarkiewicz, Nuckowski, & Studzińska, 2019).

    4. Environmental Applications

    The application of octadecamethylcyclononasiloxane in environmental science has been explored, particularly in the degradation of antibiotic residues. Ravindran and Mnkeni (2017) studied the degradation of oxytetracycline in chicken manure, highlighting the role of octadecamethylcyclononasiloxane derivatives in environmental remediation and waste management (Ravindran & Mnkeni, 2017).

    5. Cancer Research

    In cancer research, octadecamethylcyclononasiloxane has shown potential in enhancing the efficacy of anticancer drugs. Yuan et al. (2008) investigated the cellular uptake and cytotoxicity of paclitaxel delivered through solid lipid nanoparticles, where octadecamethylcyclononasiloxane derivatives played a significant role in improving drug delivery and efficacy against cancer cells (Yuan, Miao, Du, You, Hu, & Zeng, 2008).

    Safety And Hazards



    • Octadecamethylcyclononasiloxane is considered a mild eye irritant (Category 2).

    • Precautions include avoiding eye contact and washing skin thoroughly after handling.




  • Future Directions



    • Research on the environmental impact and potential applications of this compound continues.

    • Further studies may explore its use in materials science, surface coatings, and biomedical applications.




    Please note that the information provided here is based on available data, and further research may yield additional insights. If you have any specific papers or sources you’d like me to analyze, please provide them, and I’ll incorporate them into the analysis.


    properties

    IUPAC Name

    2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18-octadecamethyl-1,3,5,7,9,11,13,15,17-nonaoxa-2,4,6,8,10,12,14,16,18-nonasilacyclooctadecane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H54O9Si9/c1-28(2)19-29(3,4)21-31(7,8)23-33(11,12)25-35(15,16)27-36(17,18)26-34(13,14)24-32(9,10)22-30(5,6)20-28/h1-18H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ISXOGOLHEGHGQF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H54O9Si9
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID5060308
    Record name Octadecamethylcyclononasiloxane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5060308
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    667.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Octadecamethylcyclononasiloxane

    CAS RN

    556-71-8
    Record name Octadecamethylcyclononasiloxane
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=556-71-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Octadecamethylcyclononasiloxane
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556718
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Octadecamethylcyclononasiloxane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID5060308
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Octadecamethylcyclononasiloxane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name OCTADECAMETHYLCYCLONONASILOXANE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W8JYZ0C6
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 5
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    Reactant of Route 6
    Octadecamethylcyclononasiloxane

    Citations

    For This Compound
    112
    Citations
    N Mukkamula, B Nagabhushanam, MI Mir… - Materials Today …, 2023 - Elsevier
    Medicinal plants are rich sources of several diverse bioactive constituents with a wide range of biological effects. The screening of bioactive compounds plays a vital role in the …
    Number of citations: 2 www.sciencedirect.com
    R Sariga, K Manonmani, R Akila, S Vellaikumar… - Pharma Innov …, 2021 - researchgate.net
    Huanglongbing (HLB) or Citrus greening (CG) disease is one of the destructive diseases causing severe crop decline in Citrus crops (Family: Rutaceae), which is caused by the …
    Number of citations: 1 www.researchgate.net
    Z Cheng, X Qiu, X Shi, T Zhu - Environmental Pollution, 2021 - Elsevier
    … Group 2 comprised the high-silicon-number species octadecamethylcyclononasiloxane (D 9 ) through tetracosamethylcyclododecasiloxane (D 12 ), octadecamethyloctasiloxane (L 8 ), …
    Number of citations: 5 www.sciencedirect.com
    BH Nataraj, C Ramesh… - Letters in Applied …, 2021 - academic.oup.com
    The present study investigated the antimicrobial and antibiofilm potential of biosurfactants derived from Lactobacillus fermentum Lf1, L. fermentum LbS4 and Lactobacillus plantarum A5 …
    Number of citations: 4 academic.oup.com
    A Shehu, LB Salami, AA Gbadamasi, SB Issa… - Nigerian Journal of …, 2019 - ajol.info
    The chemical constituents of weighed, air-dried leaf samples of Momordica angustisepala were examined. The bioactivity of hexane, ethyl acetate and methanol extracts of the two …
    Number of citations: 4 www.ajol.info
    SK Sudirga, IK Ginantra - simdos.unud.ac.id
    Based on the preliminary study as many as 20 species of plants extract found that the crude extract of the leaves of Ficus septica able to inhibit the growth of Colletotricum acutatum, its …
    Number of citations: 0 simdos.unud.ac.id
    Z Sun, G Zhang, X Li, Q Cui, L Gong, Z Tian - Applied Biochemistry and …, 2023 - Springer
    This study investigated the chemical and volatile characteristics of sea buckthorn fruits from three different regions in China. The chemical composition of the volatile oil was determined …
    Number of citations: 3 link.springer.com
    A SiseinEboh, FO Robert - World, 2022 - zealjournals.com
    Bioactive compounds in medicinal plants are very important because they are the active ingredients in the plant. Therefore this work is aimed at determining the bioactive compounds in …
    Number of citations: 0 zealjournals.com
    A MARIOD - Eurasian Journal of Forest Science, 2019 - dergipark.org.tr
    Aim of this study to detect organoleptically Acacia seyal fractions ( petroleum ether, chloroform, methanol and aqueous) fermented wood "Nikhra " of the fractions accumulating the …
    Number of citations: 2 dergipark.org.tr
    JS Seo, DY Kim, SM Hwang, MH Seo, DJ Seo… - Journal of Power …, 2016 - Elsevier
    We studied the degradation and durability of polymer electrolyte membrane fuel cell (PEMFC) at membrane-electrode-assembly (MEA) level by injection of octamethylcyclotetrasiloxane …
    Number of citations: 7 www.sciencedirect.com

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